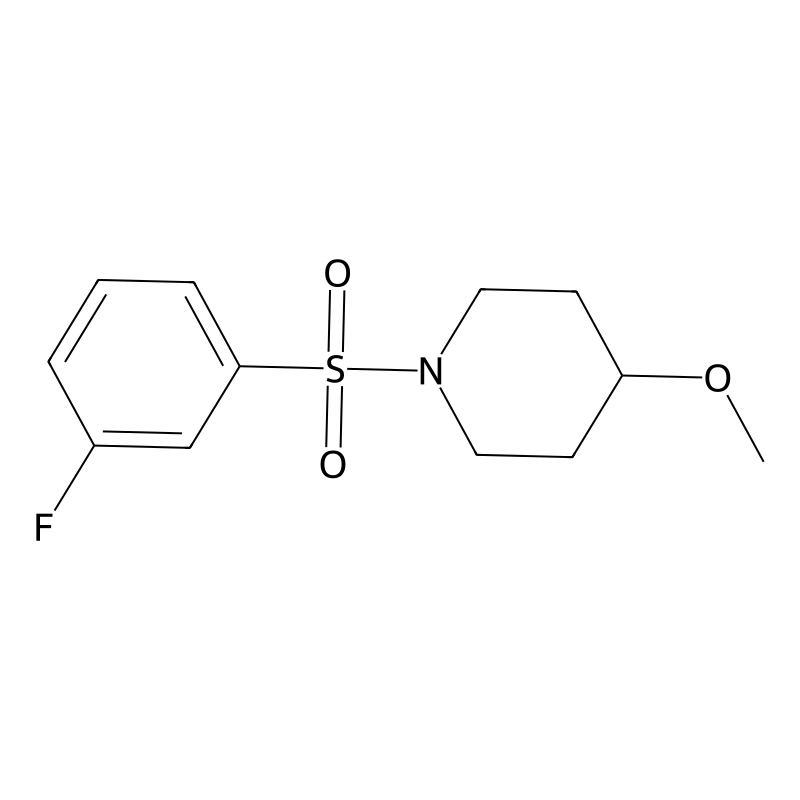

1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Research Applications

- Organic synthesis: Sulfonyl groups, such as the one found in 1-(3-FS)-4-MeO-piperidine, can be used as protecting groups in organic synthesis. These groups can be attached to a molecule to temporarily block a reactive site while other parts of the molecule are modified. The sulfonyl group can then be cleaved to regenerate the original functional group. Source: Organic Chemistry by Clayden, Warren, Greeves, and Voyle:

- Medicinal chemistry: Some piperidine derivatives have been explored for their potential medicinal properties. For instance, some piperidines exhibit antimicrobial activity. Source: ScienceDirect - A comprehensive review on the medicinal chemistry of piperidine derivatives:

1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring substituted with a methoxy group and a sulfonyl group attached to a fluorobenzene moiety. Its molecular formula is and it has a molecular weight of approximately 273.32 g/mol . The presence of the fluorine atom in the benzene ring enhances the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetic properties.

- Nucleophilic Substitution: The sulfonyl group can act as a leaving group, allowing for nucleophilic attack by various nucleophiles.

- Reduction Reactions: The methoxy group may undergo reduction under specific conditions, altering the compound's properties.

- Electrophilic Aromatic Substitution: The fluorobenzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Research into the biological activity of 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine suggests potential therapeutic applications. Compounds with similar structures have demonstrated various pharmacological effects, including:

- Antimicrobial Properties: Some piperidine derivatives exhibit activity against bacterial and fungal strains.

- Anti-inflammatory Effects: Similar compounds have been shown to inhibit cyclooxygenase enzymes, suggesting potential use in treating inflammatory conditions.

- CNS Activity: Piperidine derivatives are often explored for their effects on the central nervous system, including anxiolytic and antidepressant properties.

The synthesis of 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine typically involves several steps:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Methoxy Group: Methylation of the piperidine nitrogen or carbon atoms can introduce the methoxy substituent.

- Sulfonylation: The final step involves reacting the piperidine derivative with 3-fluorobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

These methods can be optimized for yield and purity depending on the scale of production.

1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine has potential applications in various fields:

- Pharmaceutical Industry: It may serve as a lead compound in drug development targeting inflammation or microbial infections.

- Chemical Research: As a building block in organic synthesis, it can facilitate the creation of more complex molecules.

- Material Science: Its unique properties may allow for applications in developing new materials or coatings.

Interaction studies involving 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine are crucial for understanding its pharmacodynamics. Preliminary studies suggest that it may interact with various biological targets, including:

- Enzymes: Potential inhibition of cyclooxygenase enzymes could lead to reduced inflammation.

- Receptors: Investigations into its binding affinity to neurotransmitter receptors could reveal its CNS effects.

Further studies are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine, including:

- 1-(2-fluorobenzenesulfonyl)-4-methoxypiperidine

- 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine

- 1-(benzenesulfonyl)-4-methoxypiperidine

Comparison TableCompound Name Structural Features Unique Aspects 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine Fluoro-substituted sulfonamide Enhanced lipophilicity due to fluorine 1-(2-fluorobenzenesulfonyl)-4-methoxypiperidine Fluoro-substituted sulfonamide Different positioning of fluorine affects reactivity 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine Fluoro-substituted sulfonamide Potentially different biological activity 1-(benzenesulfonyl)-4-methoxypiperidine Non-fluoro sulfonamide Lacks fluorine, altering pharmacokinetics

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine | Fluoro-substituted sulfonamide | Enhanced lipophilicity due to fluorine |

| 1-(2-fluorobenzenesulfonyl)-4-methoxypiperidine | Fluoro-substituted sulfonamide | Different positioning of fluorine affects reactivity |

| 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine | Fluoro-substituted sulfonamide | Potentially different biological activity |

| 1-(benzenesulfonyl)-4-methoxypiperidine | Non-fluoro sulfonamide | Lacks fluorine, altering pharmacokinetics |

The unique combination of a fluorinated benzene ring and a methoxy group distinguishes 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine from its analogs, potentially enhancing its efficacy and specificity in biological applications.